

# Spectroscopic Profile of 6-Chloroimidazo[2,1-b]thiazole: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloroimidazo[2,1-b]thiazole

Cat. No.: B1269241

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Chloroimidazo[2,1-b]thiazole**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on analogous structures and established spectroscopic principles, alongside detailed, standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers working with this and related chemical entities.

The molecular formula for **6-Chloroimidazo[2,1-b]thiazole** is  $C_5H_3ClN_2S$ , with a molecular weight of approximately 158.61 g/mol .[\[1\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **6-Chloroimidazo[2,1-b]thiazole**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic theory.

### Table 1: Predicted $^1H$ NMR Data (500 MHz, $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.85	d	~4.5	H-2
~7.20	s	-	H-5
~6.90	d	~4.5	H-3

Note: Chemical shifts are referenced to TMS ( $\delta$  0.00 ppm). The predicted values are based on the general chemical shifts observed for the imidazo[2,1-b]thiazole core.

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
~148.0	C-7a
~130.0	C-6
~120.0	C-5
~118.0	C-2
~112.0	C-3

Note: Chemical shifts are referenced to  $\text{CDCl}_3$  ( $\delta$  77.16 ppm). The presence of the chlorine atom is expected to have a significant deshielding effect on C-6.

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1600-1450	Medium-Strong	C=C and C=N stretching vibrations of the heterocyclic rings
~1300-1000	Strong	C-N and C-S stretching vibrations
~850-750	Strong	C-Cl stretch
~900-650	Strong	C-H out-of-plane bending

Note: The spectrum is predicted for a solid sample (KBr pellet or ATR).

**Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)**

m/z	Relative Intensity (%)	Assignment
158/160	High	[M] <sup>+</sup> (Molecular ion peak with isotopic pattern for Cl)
123	Medium	[M - Cl] <sup>+</sup>
96	Medium	[M - Cl - HCN] <sup>+</sup>
70	Medium	[C <sub>3</sub> H <sub>2</sub> S] <sup>+</sup>

Note: The fragmentation pattern is predicted based on the stability of the heterocyclic rings and the lability of the C-Cl bond.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard operating procedures for the acquisition of spectroscopic data for small organic molecules like **6-Chloroimidazo[2,1-b]thiazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The solution should be clear and free of any particulate matter.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) equipped with a broadband probe is used.
- $^1\text{H}$  NMR Acquisition:
  - The spectrometer is locked onto the deuterium signal of the solvent.
  - The magnetic field homogeneity is optimized by shimming.
  - A standard single-pulse experiment is performed with a  $90^\circ$  pulse.
  - Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
  - The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).
  - A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
  - A relaxation delay of 2-5 seconds is used to ensure quantitative data for all carbon environments.
  - The FID is processed similarly to the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.
  - KBr Pellet: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO<sub>2</sub> and water vapor.
  - The sample is placed in the infrared beam path.
  - The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
  - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
  - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

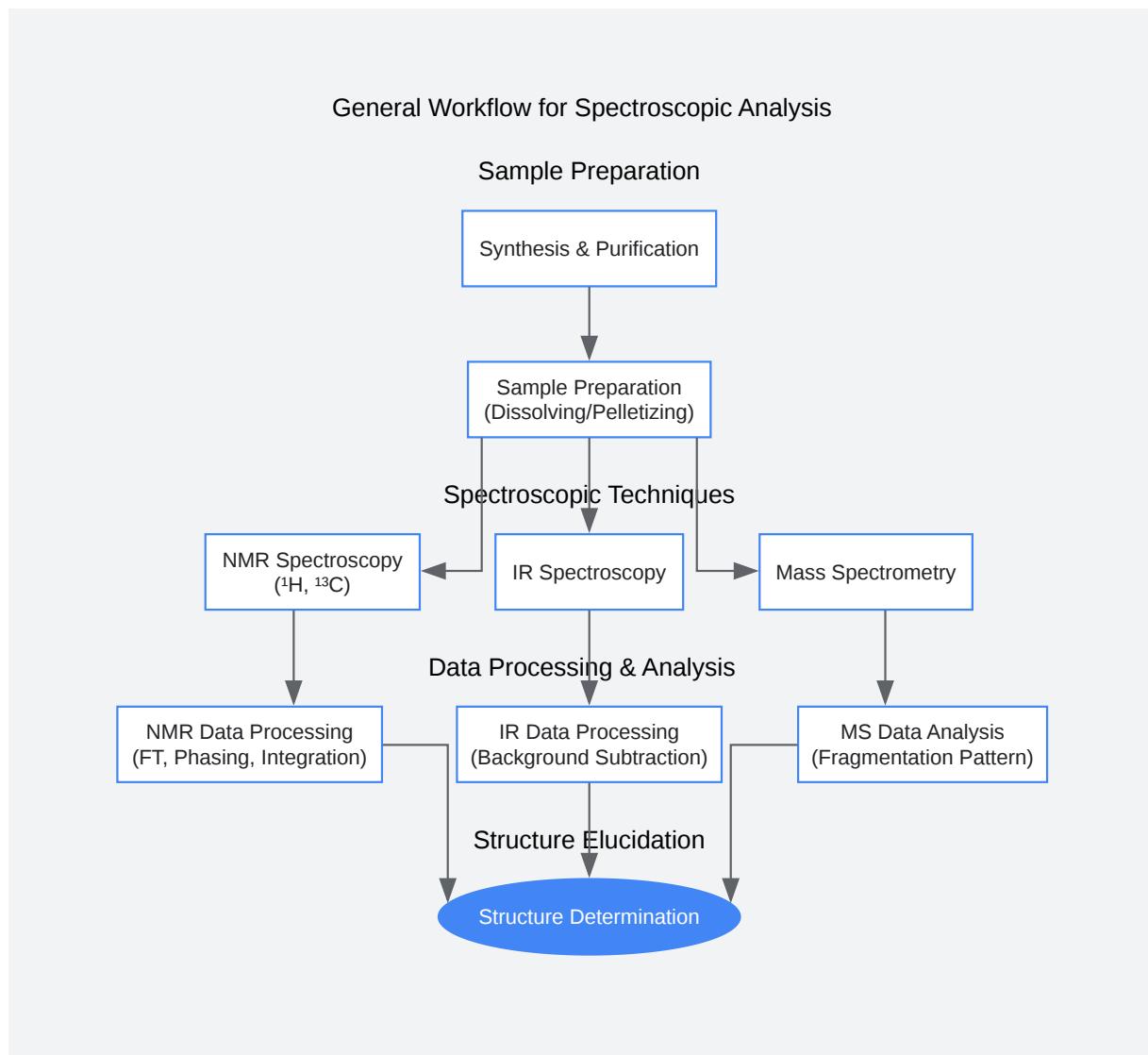
## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube which is then heated to volatilize the sample into the ion source.
- Ionization: Electron Ionization (EI) is a common method for small, relatively stable organic molecules. The sample vapor is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.[2][3][4]

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualizations

### General Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

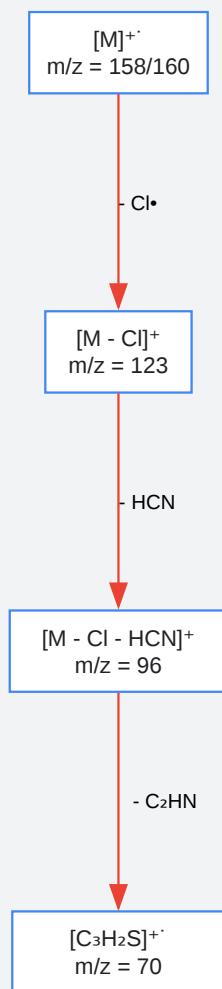
## Structure and Predicted MS Fragmentation of 6-Chloroimidazo[2,1-b]thiazole

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## Chemical Structure

6-Chloroimidazo[2,1-b]thiazole  
C<sub>5</sub>H<sub>3</sub>ClN<sub>2</sub>S  
MW: 158.61

## Predicted Fragmentation Pathway

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Caption: Predicted mass spectrometry fragmentation of **6-Chloroimidazo[2,1-b]thiazole**.

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## References

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